2-Bromo-3-methylbenzoic acid
Overview
Description
2-Bromo-3-methylbenzoic acid is a compound that has been studied for its various chemical properties and potential applications in synthesis and material science. The compound is a halogenated benzoic acid derivative, which is known for its role as an intermediate in organic synthesis and its involvement in the formation of more complex chemical structures .
Synthesis Analysis
The synthesis of 2-Bromo-3-methylbenzoic acid can be achieved through the oxidation of 2-bromo-m-xylene using aqueous sodium dichromate under carbon dioxide pressure, which yields 2-bromoisophthalic acid. Further bromination followed by Sommelet oxidation to aldehyde and subsequent potassium permanganate oxidation results in the isolation of 2-Bromo-3-methylbenzoic acid with a 42% yield . Additionally, 2-Bromo-3-methylbenzoic acid can be used as a building block in the construction of various spiro compounds through a two-step synthesis involving free radical reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methylbenzoic acid is characterized by the presence of a bromine atom and a methyl group attached to a benzoic acid core. The presence of these substituents influences the physical and chemical properties of the molecule. For instance, the crystal structure of a closely related compound, 2-bromoacetoxybenzoic acid, shows a twist in the carboxylic acid moiety out of the plane of the aromatic ring, which is a common feature in halogenated benzoic acids .
Chemical Reactions Analysis
2-Bromo-3-methylbenzoic acid can participate in various chemical reactions due to the presence of reactive functional groups. It can be used in regioselective bromocyclization reactions to synthesize heterocycles such as 3-(bromomethylene)isobenzofuran-1(3H)-ones . The bromine atom in the compound also allows for further functionalization through palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-methylbenzoic acid and its derivatives have been extensively studied. The thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including 2-Bromo-3-methylbenzoic acid, have been analyzed. The temperature dependence of vapor pressures and melting temperatures, as well as enthalpies of fusion and sublimation, were measured, providing insights into the specific interactions in the liquid and crystal phases of these compounds . The solubility of 2-Bromo-3-methylbenzoic acid can be estimated based on structure-property correlations with sublimation pressures and enthalpies .
Scientific Research Applications
- Summary of the Application: 2-Bromo-3-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds . These compounds include α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .
- Results or Outcomes: The results or outcomes would also depend on the specific biologically active compound being synthesized. The compounds synthesized using 2-Bromo-3-methylbenzoic acid are used as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors , which suggests that they have potential applications in treating conditions such as hypertension, cancer, and HIV.
Safety And Hazards
2-Bromo-3-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Future Directions
properties
IUPAC Name |
2-bromo-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRTWJCYIWGKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370813 | |
Record name | 2-Bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylbenzoic acid | |
CAS RN |
53663-39-1 | |
Record name | 2-Bromo-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53663-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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